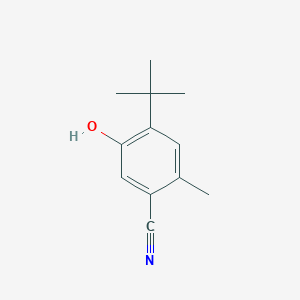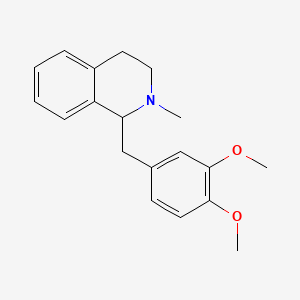
Vonoprazan Dimer Impurity
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vonoprazan Dimer Impurity is a chemical compound related to Vonoprazan, a first-in-class potassium-competitive acid blocker used primarily for the treatment of acid-related disorders such as gastroesophageal reflux disease and peptic ulcers. This compound is one of the many impurities that can be formed during the synthesis or degradation of Vonoprazan. Understanding and controlling these impurities is crucial for ensuring the safety and efficacy of the pharmaceutical product.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Vonoprazan Dimer Impurity involves complex synthetic routes. One common method includes the reaction of Vonoprazan with specific reagents under controlled conditions. For instance, a reaction involving DMSO (Dimethyl sulfoxide) and heating to 70°C with stirring can lead to the formation of this impurity . The progress of the reaction is typically monitored using High-Performance Liquid Chromatography (HPLC).
Industrial Production Methods
Industrial production methods for this compound are similar to those used in laboratory settings but are scaled up to meet production demands. These methods involve precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure the consistent formation of the impurity. The use of advanced analytical techniques such as HPLC and mass spectrometry is essential for monitoring the purity and concentration of the impurity.
Analyse Chemischer Reaktionen
Types of Reactions
Vonoprazan Dimer Impurity can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents can lead to the formation of oxidized products.
Reduction: Reaction with reducing agents can convert the impurity into reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the chemical structure of the impurity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, pH levels, and the use of solvents like DMSO or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may produce simpler, less oxidized forms of the impurity.
Wissenschaftliche Forschungsanwendungen
Vonoprazan Dimer Impurity has several scientific research applications, including:
Pharmaceutical Research: Used as a reference standard for quality control and method validation in the production of Vonoprazan.
Toxicological Studies: Helps in assessing the genotoxic potential of impurities in pharmaceutical products.
Analytical Chemistry: Used in the development and validation of analytical methods for detecting and quantifying impurities.
Biological Research: Studied for its potential biological effects and interactions with other compounds.
Wirkmechanismus
The mechanism of action of Vonoprazan Dimer Impurity is not as well-studied as that of Vonoprazan itself. it is believed to interact with similar molecular targets, such as the H+/K±ATPase enzyme in gastric parietal cells. This interaction can potentially inhibit acid secretion, although the potency and efficacy may differ from Vonoprazan .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Vonoprazan Dimer Impurity include:
- Vonoprazan Carbaldehyde Impurity
- Vonoprazan Chloro Pyridine Impurity
- Vonoprazan Dimethylamine Impurity
- Vonoprazan Fumarate Impurity
Uniqueness
This compound is unique due to its specific dimeric structure, which distinguishes it from other impurities. This structure can influence its chemical reactivity, stability, and potential biological effects. Understanding these unique properties is essential for ensuring the safety and efficacy of Vonoprazan as a pharmaceutical product .
Eigenschaften
Molekularformel |
C33H27F2N5O4S2 |
|---|---|
Molekulargewicht |
659.7 g/mol |
IUPAC-Name |
1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-[[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methyl]-N-methylmethanamine |
InChI |
InChI=1S/C33H27F2N5O4S2/c1-38(20-24-16-32(28-10-2-4-12-30(28)34)39(22-24)45(41,42)26-8-6-14-36-18-26)21-25-17-33(29-11-3-5-13-31(29)35)40(23-25)46(43,44)27-9-7-15-37-19-27/h2-19,22-23H,20-21H2,1H3 |
InChI-Schlüssel |
UKVKHLPKJULFTK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3)CC4=CN(C(=C4)C5=CC=CC=C5F)S(=O)(=O)C6=CN=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol](/img/structure/B13052297.png)


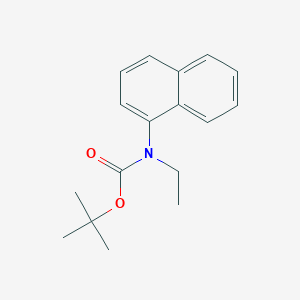
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052314.png)
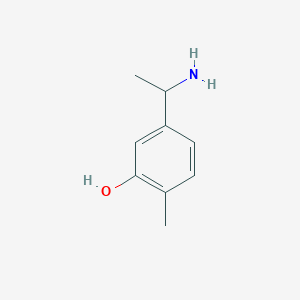

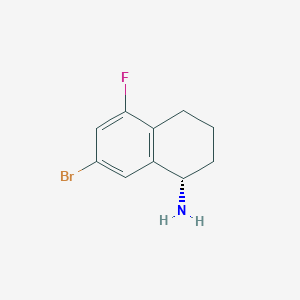
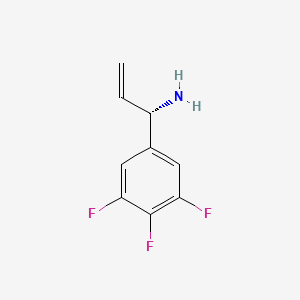
![[2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-chlorobenzoate](/img/structure/B13052362.png)

![1-(3-((4-Bromo-2-fluorophenyl)amino)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one](/img/structure/B13052383.png)
